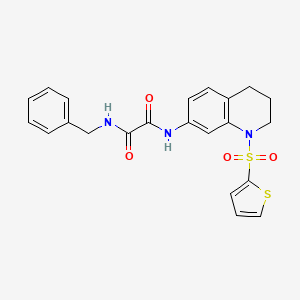

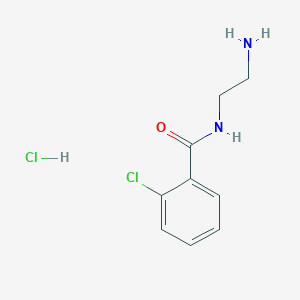

![molecular formula C18H21N5 B2432609 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1005308-06-4](/img/structure/B2432609.png)

1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antiviral and Antitumor Potential

One study focused on the synthesis and biological evaluation of a series of compounds, including 3,5-bis(arylidene)-4-piperidones and pyrazolo[4,3-c]pyridines, for their in vitro antiviral and antitumor activities. Compounds were screened at the National Cancer Institute (NCI), with some exhibiting activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, a subset demonstrated broad-spectrum antitumor activity, with notable selectivity toward leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system was identified as the most active antitumor among the investigated heterocycles (El-Subbagh et al., 2000).

Copper(II) Complexes Synthesis

Another study described the synthesis and crystal structures of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand. The research highlighted the structural arrangement of these complexes, demonstrating the potential for the pyrazolylpyrimidine scaffold in developing coordination compounds with interesting molecular architectures (Bushuev et al., 2010).

Green Synthesis of Heteroaromatics

Research into green chemistry approaches for synthesizing polyfunctionally substituted heteroaromatics, including pyrazolo[1,5-a]pyrimidines, highlighted the versatility of pyrazole molecules. This study explored different methods, including ultrasound irradiation and microwave heating, offering efficient routes to these compounds with potential biological activities (AlMarzouq et al., 2016).

Water-Soluble Adenosine Receptor Antagonists

The development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists exemplifies the efforts to enhance the solubility and bioavailability of therapeutic agents. This research introduced modifications to the pyrazolo[3,4-d]pyrimidine core to generate compounds with improved solubility at physiological pH, illustrating the compound's potential in medical applications (Baraldi et al., 2012).

Synthesis of Novel Heterocycles

Further studies have explored the synthesis of novel heterocycles from pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the chemical versatility and potential utility of these compounds in creating diverse biologically active molecules. This includes the development of isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the adaptability of the pyrazolo[3,4-d]pyrimidine scaffold in heterocyclic chemistry (Rahmouni et al., 2014).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-13-6-7-14(2)16(10-13)23-18-15(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLZUHWWGUPDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

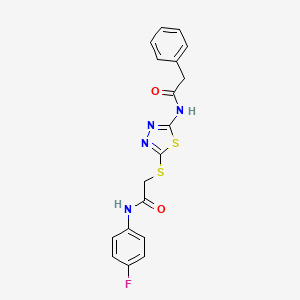

![(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2432533.png)

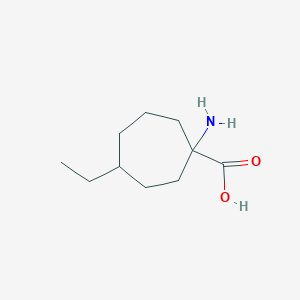

![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)

![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)

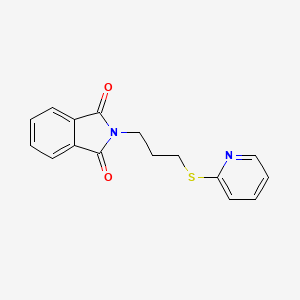

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2432545.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432547.png)

![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)